molecular formula C18H38O6 B12686999 5,8,11,14,17,20-Hexaoxatetracosane CAS No. 51105-00-1

5,8,11,14,17,20-Hexaoxatetracosane

Cat. No.: B12686999
CAS No.: 51105-00-1
M. Wt: 350.5 g/mol
InChI Key: XKSDUDXHYJJQDM-UHFFFAOYSA-N
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Description

5,8,11,14,17,20-Hexaoxatetracosane (CAS No. 51105-00-1) is a polyether compound characterized by a linear 24-carbon chain with six oxygen atoms positioned at the 5th, 8th, 11th, 14th, 17th, and 20th carbon atoms. This structure confers unique solubility and polarity properties, making it relevant in industrial applications such as polymer synthesis and surfactant formulations.

Properties

CAS No.

51105-00-1

Molecular Formula

C18H38O6

Molecular Weight

350.5 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]butane

InChI

InChI=1S/C18H38O6/c1-3-5-7-19-9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-8-6-4-2/h3-18H2,1-2H3

InChI Key

XKSDUDXHYJJQDM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCOCCOCCOCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14,17,20-Hexaoxatetracosane typically involves the reaction of ethylene oxide with a suitable initiator under controlled conditions. The process can be carried out in the presence of a catalyst to facilitate the polymerization of ethylene oxide, leading to the formation of the desired polyether compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale polymerization processes. These processes often utilize continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,8,11,14,17,20-Hexaoxatetracosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding polyether alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler polyether derivatives.

    Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield polyether alcohols or carboxylic acids, while reduction can produce simpler polyether derivatives.

Scientific Research Applications

5,8,11,14,17,20-Hexaoxatetracosane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex polyether compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological membranes and their interactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to form stable complexes with various therapeutic agents.

    Industry: It is utilized in the production of specialty polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism by which 5,8,11,14,17,20-Hexaoxatetracosane exerts its effects is primarily related to its polyether structure. The multiple ether groups allow it to interact with various molecular targets, such as proteins and lipids, through hydrogen bonding and van der Waals forces. These interactions can influence the compound’s solubility, stability, and reactivity, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Oxygen Atoms Key Functional Groups CAS No. Applications/Properties
5,8,11,14,17,20-Hexaoxatetracosane C₁₈H₃₆O₆ 6 (ether) Ether linkages 51105-00-1 Industrial surfactants, regulated
5,8,11,14,17-Pentaoxaheneicosane C₁₆H₃₂O₅ 5 (ether) Ether linkages 112-98-1 Lower polarity vs. hexaoxa analog
3,6,9,12,15,18-Hexaoxatetracosan-1-ol C₂₄H₄₈O₇ 6 (ether) Terminal hydroxyl N/A Increased hydrophilicity
5,8,11,14,17,20-Hexaoxa-tetracyclo[4.4.0.1¹³.0²¹’²²]docosane C₂₂H₃₆O₆ 6 (ether) Cyclic ether framework N/A Rigid structure; higher melting point
22-Amino-5,8,11,14,17,20-hexaoxa-2-azadocosanoic acid ester C₂₄H₄₇N₂O₇ 6 (ether) + ester/amine Ester, amine 184587-12-0 Pharmaceutical carrier systems

Key Observations:

  • Oxygen Content: Increasing ether oxygen atoms (e.g., pentaoxa vs. hexaoxa) enhances polarity and water solubility.
  • Cyclic vs. Linear: Cyclic ethers (e.g., tetracyclo compound) exhibit higher thermal stability due to restricted molecular motion .

Regulatory and Environmental Profiles

  • This compound and 5,8,11,14,17-Pentaoxaheneicosane are both regulated under TSCA Section 12(b), suggesting shared concerns about toxicity or persistence .

Physicochemical Properties

  • Boiling Points: Linear polyethers like hexaoxatetracosane typically have lower boiling points than alkanes of similar molecular weight due to weaker intermolecular forces.
  • Solubility: Ethers with terminal hydroxyl groups (e.g., 3,6,9,12,15,18-hexaoxatetracosan-1-ol) exhibit higher water solubility compared to non-polar analogs .

Biological Activity

5,8,11,14,17,20-Hexaoxatetracosane is a synthetic compound characterized by its unique structure comprising six ether linkages within a tetracosane framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The chemical formula for this compound is C24H50O6C_{24}H_{50}O_6. The presence of multiple ether groups contributes to its solubility and interaction with biological membranes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound shows significant antioxidant activity, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.
  • Antimicrobial Effects : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy varies depending on the concentration and type of microorganism.
  • Anti-inflammatory Activity : Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Interaction : The ether linkages may facilitate interactions with lipid membranes, enhancing the bioavailability of the compound in cellular environments.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress pathways and inflammatory responses.
  • Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to antioxidant defense mechanisms.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryInhibits cytokine production

Case Studies

  • Antioxidant Study : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests potential applications in protective therapies against oxidative damage.
  • Antimicrobial Research : A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

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